molecular formula C10H5BrClN3 B6179242 6-bromo-4-chloro-9H-pyrimido[4,5-b]indole CAS No. 2422124-85-2

6-bromo-4-chloro-9H-pyrimido[4,5-b]indole

Cat. No.: B6179242
CAS No.: 2422124-85-2
M. Wt: 282.5
InChI Key:
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Description

6-bromo-4-chloro-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of bromine and chlorine atoms attached to the indole and pyrimidine rings, respectively. The indole nucleus is a significant structural motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-9H-pyrimido[4,5-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carboxaldehyde with benzaldehyde in the presence of ammonium iodide and iodine as a catalyst under an oxygen atmosphere . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-chloro-9H-pyrimido[4,5-b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: The indole and pyrimidine rings can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-bromo-4-chloro-9H-pyrimido[4,5-b]indole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-9H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-bromo-9H-pyrimido[4,5-b]indole: A closely related compound with similar structural features.

    4-chloro-6-bromo-9H-pyrimido[4,5-b]indole: Another isomer with the same molecular formula but different arrangement of atoms.

    9H-pyrimido[4,5-b]indole derivatives: Various derivatives with different substituents on the indole and pyrimidine rings.

Uniqueness

6-bromo-4-chloro-9H-pyrimido[4,5-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for further functionalization and derivatization, making it a versatile compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-chloro-9H-pyrimido[4,5-b]indole involves the reaction of 4-chloroindole-2-carboxylic acid with 2-amino-5-bromo-3-methylpyridine followed by cyclization and deprotection steps.", "Starting Materials": [ "4-chloroindole-2-carboxylic acid", "2-amino-5-bromo-3-methylpyridine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "acetic anhydride", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethanol", "dichloromethane (DCM)", "diethyl ether" ], "Reaction": [ "Step 1: Activation of 4-chloroindole-2-carboxylic acid with DCC and DMAP in DCM", "Step 2: Addition of 2-amino-5-bromo-3-methylpyridine to the reaction mixture and stirring at room temperature", "Step 3: Cyclization of the intermediate product by adding acetic anhydride and TEA", "Step 4: Deprotection of the cyclized product by treatment with HCl in ethanol", "Step 5: Neutralization of the reaction mixture with NaOH and extraction with DCM", "Step 6: Purification of the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent" ] }

CAS No.

2422124-85-2

Molecular Formula

C10H5BrClN3

Molecular Weight

282.5

Purity

95

Origin of Product

United States

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